3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile
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Overview
Description
3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile is a useful research compound. Its molecular formula is C14H10ClN7 and its molecular weight is 311.73. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Studies have shown that compounds containing 1,2,4-triazole, similar to the chemical , exhibit notable antibacterial properties. For instance, Hui et al. (2000) describe the synthesis of heterocyclic systems with bridged nitrogen atoms, including derivatives of 1,2,4-triazoles, and their evaluation for antibacterial activities. The synthesized compounds demonstrated significant inhibition of bacterial growth, emphasizing their potential in antibacterial applications (Hui et al., 2000).
Corrosion Inhibition
Research by Baskar et al. (2014) highlights the use of photo-cross-linkable polymers, including derivatives of 1,2,4-triazoles, as corrosion inhibitors for mild steel in hydrochloric acid. The study revealed these compounds to be highly efficient in preventing corrosion, suggesting their applicability in industrial settings to protect metals (Baskar et al., 2014).
Synthesis of Novel Heterocycles
Tartakovsky et al. (2005) explored the synthesis of new heterocyclic compounds, including tris[1,2,4]triazolo[1,3,5]triazines. Such compounds, with their complex heterocyclic structures, could have implications in various fields of chemical research, such as the development of new pharmaceuticals or advanced materials (Tartakovsky et al., 2005).
Antimicrobial and Antioxidant Properties
Compounds with 1,2,4-triazole structures have been synthesized and tested for their antimicrobial and antioxidant activities. Bekircan et al. (2008, 2015) conducted studies that demonstrate the potential of these compounds in combating microbial infections and oxidative stress (Bekircan et al., 2008), (Bekircan et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN7/c15-12-3-1-10(2-4-12)5-11(6-16)14-19-13(20-21-14)7-22-9-17-8-18-22/h1-5,8-9H,7H2,(H,19,20,21)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWFNDKRLFEOMK-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NNC(=N2)CN3C=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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